molecular formula C11H11FO3 B13175790 Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13175790
M. Wt: 210.20 g/mol
InChI Key: KHPCEUGWWDWHKM-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3

InChI Key

KHPCEUGWWDWHKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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